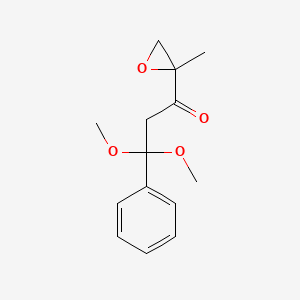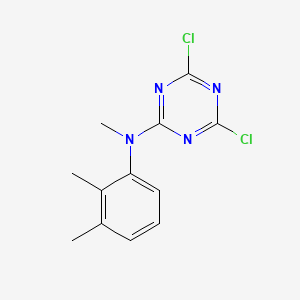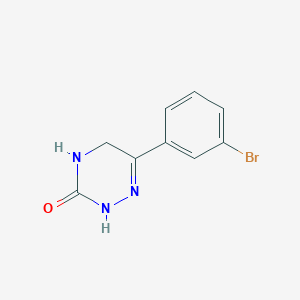
Phenyl 13-hydroxyoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 13-hydroxyoctadecanoate is an organic compound characterized by a phenyl group attached to a hydroxyoctadecanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 13-hydroxyoctadecanoate typically involves esterification reactions. One common method is the reaction of phenol with 13-hydroxyoctadecanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl 13-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 13-oxo-octadecanoate or 13-carboxyoctadecanoate.
Reduction: Formation of phenyl 13-hydroxyoctadecanol.
Substitution: Formation of nitrophenyl or halophenyl derivatives of 13-hydroxyoctadecanoate.
Wissenschaftliche Forschungsanwendungen
Phenyl 13-hydroxyoctadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological membranes and as a model compound for lipid interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.
Wirkmechanismus
The mechanism by which Phenyl 13-hydroxyoctadecanoate exerts its effects is primarily through its interaction with biological membranes. The hydroxyl group can form hydrogen bonds with membrane lipids, altering membrane fluidity and permeability. Additionally, the phenyl group can interact with hydrophobic regions of proteins, potentially affecting their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Phenyl 13-hydroxyoctadecanoate can be compared with other similar compounds, such as:
Phenyl stearate: Lacks the hydroxyl group, making it less polar and less interactive with biological membranes.
13-hydroxyoctadecanoic acid: Lacks the phenyl group, resulting in different chemical reactivity and biological interactions.
Phenyl 12-hydroxyoctadecanoate: Similar structure but with the hydroxyl group at a different position, leading to variations in chemical and biological properties.
Eigenschaften
CAS-Nummer |
88095-52-7 |
|---|---|
Molekularformel |
C24H40O3 |
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
phenyl 13-hydroxyoctadecanoate |
InChI |
InChI=1S/C24H40O3/c1-2-3-12-17-22(25)18-13-9-7-5-4-6-8-10-16-21-24(26)27-23-19-14-11-15-20-23/h11,14-15,19-20,22,25H,2-10,12-13,16-18,21H2,1H3 |
InChI-Schlüssel |
QSNFAFNEUJPQRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCCCCCCCCCC(=O)OC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


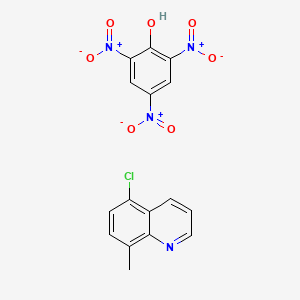
![1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14399222.png)
![[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid](/img/structure/B14399241.png)
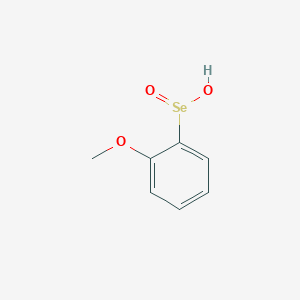
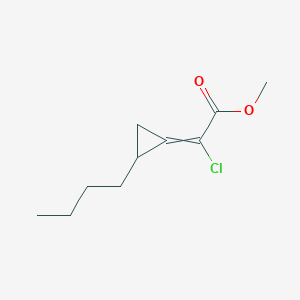
![10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine](/img/structure/B14399257.png)
![5-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14399264.png)
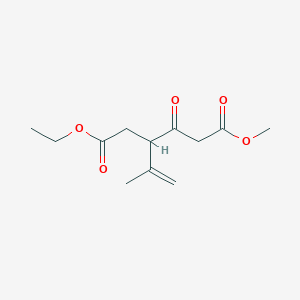
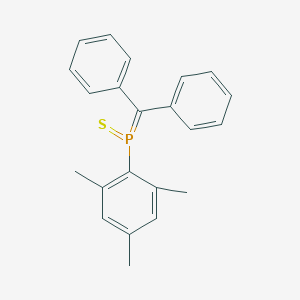
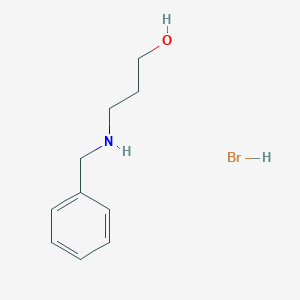
![5,5-Dibromobicyclo[2.1.1]hex-2-ene](/img/structure/B14399287.png)
